molecular formula C9H7N3O2S B1287738 2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1119452-21-9

2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid

Cat. No.: B1287738
CAS No.: 1119452-21-9
M. Wt: 221.24 g/mol
InChI Key: JWOZQWKZSCWSJU-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a 1,2,4-triazole ring substituted at the 3-position with a thioxo group (C=O replaced by C=S) and fused to the ortho-position of the benzoic acid core. It serves as a precursor for synthesizing bioactive heterocyclic derivatives, particularly metallo-β-lactamase (MBL) inhibitors and anticancer agents . Its synthesis typically involves condensation reactions, such as the reaction of thiocarbohydrazide with coumarin-acetic acid derivatives (yielding 80% in some cases) or bromoacetic acid under basic conditions .

Properties

IUPAC Name

2-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-8(14)6-4-2-1-3-5(6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOZQWKZSCWSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=S)NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604953
Record name 2-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
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Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-21-9
Record name 2-(2,5-Dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)benzoic acid
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Record name 2-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
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Preparation Methods

Cyclization of Hydrazine Derivatives

This method involves the reaction of a hydrazine derivative (e.g., thiosemicarbazide) with a carboxylic acid or its derivatives under controlled conditions.

Reaction Scheme :
$$
\text{Hydrazine Derivative} + \text{Carboxylic Acid Derivative} \rightarrow \text{Triazole Ring Formation}
$$

Conditions :

  • Solvent: Ethanol or water
  • Catalyst: Acidic or basic medium (e.g., hydrochloric acid or sodium hydroxide)
  • Temperature: Moderate heating (50–80°C)

Thioxo Group Introduction

The introduction of the thioxo group can be achieved by reacting the intermediate triazole compound with sulfurizing agents such as phosphorus pentasulfide ($$P4S{10}$$) or Lawesson's reagent.

Reaction Scheme :
$$
\text{Intermediate Triazole} + P4S{10} \rightarrow \text{Thioxo-Triazole}
$$

Conditions :

  • Solvent: Toluene or xylene
  • Temperature: Reflux conditions (120–150°C)

Functionalization with Benzoic Acid

The final step involves attaching the benzoic acid moiety to the thioxo-triazole ring via condensation reactions or direct substitution.

Reaction Scheme :
$$
\text{Thioxo-Triazole} + \text{Benzoic Acid Derivative} \rightarrow \text{Final Compound}
$$

Conditions :

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Catalyst: Coupling agents like EDCI or DCC
  • Temperature: Room temperature to mild heating (25–60°C)

Retrosynthetic Analysis

A retrosynthetic approach suggests breaking down the molecule into simpler precursors:

Target Molecule Precursors Key Reaction
This compound Thiosemicarbazide + Benzoic Acid Derivative Cyclization and Sulfurization

This analysis highlights the modular nature of the synthesis process, where each functional group is introduced sequentially.

Data Table: Reaction Conditions and Yields

Step Reagents and Conditions Yield (%)
Cyclization Hydrazine derivative + Carboxylic acid in ethanol; 60°C 75–85
Sulfurization Intermediate triazole + $$P4S{10}$$; reflux in toluene 70–80
Functionalization Thioxo-triazole + Benzoic acid derivative in DMF; RT 65–75

Notes on Optimization

  • Purity of Reagents : High-purity starting materials are essential to minimize side reactions.
  • Reaction Monitoring : Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are recommended for monitoring reaction progress.
  • Isolation and Purification : The final product can be purified using recrystallization from ethanol or column chromatography.

Chemical Reactions Analysis

2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid as a promising antimicrobial agent. In particular, it has shown effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

In a study published in Pharmaceuticals, compounds derived from this triazole structure were evaluated for their anti-tubercular activity against various strains of Mycobacterium tuberculosis at concentrations ranging from 1 to 100 µg/mL. The minimum inhibitory concentrations (MIC) were determined, revealing that certain derivatives exhibited significant activity at lower concentrations, indicating their potential as new therapeutic agents against drug-resistant tuberculosis strains .

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory properties of this compound. The synthesis of dihydrotriazolopyrimidine amide derivatives has been explored for their potential use as anti-inflammatory and anti-tubercular agents. The study indicates that modifications to the triazole ring can enhance the biological activity of these compounds .

Corrosion Inhibitors

The compound has also been investigated for its application as a corrosion inhibitor in metal protection. A theoretical study indicated that this compound could effectively reduce corrosion rates in various environments due to its ability to form protective layers on metal surfaces. Theoretical calculations using density functional theory (DFT) supported these findings by demonstrating strong interactions between the compound and metal ions .

Synthesis Techniques

The synthesis of this compound often involves multi-step processes that include amide bond formation and cyclization reactions. Various synthetic routes have been documented, showcasing the versatility of this compound in creating derivatives with enhanced biological activities .

Drug Discovery Initiatives

In drug discovery initiatives targeting resistant strains of Mycobacterium tuberculosis, researchers have utilized high-throughput screening methods to identify active compounds based on the structure of this compound. This approach has led to the identification of new analogs that demonstrate improved efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Positional isomerism (e.g., benzoic acid at position 2 vs. 3) alters electronic properties and binding affinity.
  • Substituent effects : Addition of m-tolyl or coumarin groups enhances π-π stacking or intercalation capabilities, critical for anticancer activity .

Key Observations :

  • The thioxo group is critical for metal-binding (e.g., MBL inhibition) and redox activity (antioxidant effects) .
  • Oxadiazole analogs outperform triazole derivatives in antioxidant assays, likely due to greater electron delocalization .

Physicochemical and Acidity Properties

Data from potentiometric titrations of triazolone derivatives in non-aqueous solvents reveal:

  • pKa values : Range from 8.2–9.5 in acetonitrile, influenced by electron-withdrawing groups (e.g., benzoic acid) .
  • Solvent effects : Acidity decreases in polar aprotic solvents (e.g., DMF) due to reduced stabilization of deprotonated forms .

Biological Activity

2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid is a compound belonging to the class of thiazole and triazole derivatives. Its structure comprises a benzoic acid moiety linked to a thioxo-triazole ring, which is significant for its biological activity. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities, supported by various research findings and case studies.

The chemical formula for this compound is C₉H₇N₃O₂S. It has a molecular weight of 197.24 g/mol and is characterized by its thioxo group which contributes to its reactivity and biological functions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound:

  • Study Findings : A synthesis and evaluation study indicated that derivatives of 4,5-dihydro-1H-triazoles exhibited significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Anticancer Activity

The potential anticancer effects of this compound have also been investigated:

  • Case Study : Research indicated that triazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in these cells was noted as a significant finding .
Cell LineIC50 (µM)Reference
MCF-720
HeLa15

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases:

  • Research Insights : The compound has shown promising results in various antioxidant assays. A study reported that it exhibited radical scavenging activity comparable to standard antioxidants like BHA (Butylated Hydroxyanisole) .
Assay Type% InhibitionReference
DPPH Scavenging85%
ABTS Scavenging78%

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial Mechanism : Inhibition of nucleic acid synthesis and disruption of membrane integrity.
  • Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of cell cycle regulators.
  • Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress through electron donation.

Q & A

Q. Advanced

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict tautomeric preferences (thione vs. thiol forms) and nucleophilic sites .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–78), blood-brain barrier permeability (low), and CYP450 inhibition risks .
  • Molecular dynamics : Simulate stability in physiological pH (7.4) to assess hydrolysis susceptibility of the triazole ring .

What strategies resolve contradictions in crystallographic data during structural refinement?

Q. Advanced

  • Twinned data : Use SHELXL’s TWIN/BASF commands to model overlapping reflections .
  • Disorder modeling : Apply PART/SUMP restraints for flexible substituents (e.g., rotating phenyl groups) .
  • High-resolution validation : Cross-validate with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry checks .

How is stability evaluated under varying experimental conditions?

Q. Advanced

  • Forced degradation : Expose to UV light (254 nm), acidic/basic buffers (pH 1–13), and oxidative stress (H₂O₂) for 24–72 hours. Monitor via HPLC-MS for degradation products (e.g., benzoic acid cleavage) .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (T₀ > 200°C for most derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
Reactant of Route 2
2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid

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